molecular formula C12H20N2 B3356261 Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- CAS No. 65548-71-2

Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-

Cat. No.: B3356261
CAS No.: 65548-71-2
M. Wt: 192.3 g/mol
InChI Key: QSCXQARXOXYHOQ-UHFFFAOYSA-N
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Description

Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- is a heterocyclic compound that belongs to the indolizine family This compound is characterized by a fused bicyclic structure consisting of a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary amine, formaldehyde, and a ketone are reacted to form the desired compound . The reaction typically occurs under reflux conditions in the presence of an alcohol solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced indolizine derivatives.

    Substitution: Formation of substituted indolizine derivatives with various functional groups.

Scientific Research Applications

Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to biological receptors through hydrogen bonding and dipole interactions, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl- is unique due to its specific substitution pattern and the presence of both the 3-aminopropyl and 2-methyl groups

Properties

IUPAC Name

3-(2-methyl-5,6,7,8-tetrahydroindolizin-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-10-9-11-5-2-3-8-14(11)12(10)6-4-7-13/h9H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCXQARXOXYHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCCC2=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215836
Record name Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65548-71-2
Record name Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065548712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Reactant of Route 2
Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Reactant of Route 3
Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Reactant of Route 4
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Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
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Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-
Reactant of Route 6
Indolizine, 5,6,7,8-tetrahydro-3-(3-aminopropyl)-2-methyl-

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